molecular formula C16H22N2O4 B11810810 Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate CAS No. 1185291-71-7

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate

Cat. No.: B11810810
CAS No.: 1185291-71-7
M. Wt: 306.36 g/mol
InChI Key: SXKQELMROQLMIB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate (CAS 84639-26-9) is a nicotinic acid derivative characterized by a pyridine ring substituted at the 2-position with a piperidin-1-yl group. The piperidine moiety is further functionalized at the 4-position with an ethoxycarbonyl (-COOEt) group. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 256.28 g/mol . This compound is of interest in medicinal chemistry due to its structural complexity, which combines ester, piperidine, and pyridine functionalities.

Properties

CAS No.

1185291-71-7

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-3-21-15(19)12-7-10-18(11-8-12)14-13(6-5-9-17-14)16(20)22-4-2/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3

InChI Key

SXKQELMROQLMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Esterification of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid undergoes esterification with ethanol under acidic or catalytic conditions. For instance, using a solid acid catalyst (as in CN106957262A) or H₂SO₄, the reaction proceeds as:

Piperidine-4-carboxylic acid+EtOHH+Ethyl piperidine-4-carboxylate\text{Piperidine-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl piperidine-4-carboxylate}

This method parallels the esterification of nicotinic acid.

Alternative Routes via Protecting Groups

In cases where direct esterification is challenging, a tert-butoxycarbonyl (Boc)-protected intermediate (e.g., 1-Boc-piperidine-4-carboxylic acid) may be employed. Subsequent deprotection (e.g., using trifluoroacetic acid) and esterification yield the desired ethoxycarbonyl derivative.

Coupling of Ethyl 2-Chloronicotinate and 4-(Ethoxycarbonyl)piperidine

The final step involves substituting the chloride at the 2-position of ethyl nicotinate with the nitrogen of 4-(ethoxycarbonyl)piperidine. A method adapted from PMC6384841 and RSC literature involves the following:

Nucleophilic Aromatic Substitution (SNAr)

  • Reagents : Ethyl 2-chloronicotinate, 4-(ethoxycarbonyl)piperidine, base (e.g., DIPEA or K₂CO₃).

  • Conditions : Anhydrous THF or DCM, room temperature to 60°C, 12–24 hours.

  • Mechanism : The piperidine nitrogen attacks the electron-deficient 2-position of the chloronicotinate, facilitated by the base.

Example Protocol :

  • Combine ethyl 2-chloronicotinate (1.0 equiv), 4-(ethoxycarbonyl)piperidine (1.2 equiv), and DIPEA (2.0 equiv) in THF.

  • Stir at room temperature for 24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges and Optimizations

  • Leaving Group Reactivity : Chloride may require activation (e.g., using microwaves or elevated temperatures) for efficient substitution.

  • Solvent Effects : Polar aprotic solvents like DMF or DMSO enhance reaction rates but may complicate purification.

Alternative Synthetic Pathways

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) could couple ethyl 2-bromonicotinate with 4-(ethoxycarbonyl)piperidine. While feasible, such methods are cost-prohibitive for large-scale synthesis.

Analytical and Characterization Data

Critical data for verifying the target compound include:

  • ¹H NMR : Peaks corresponding to the ethoxy groups (δ ~1.3–1.5 ppm, triplets; δ ~4.1–4.4 ppm, quartets), aromatic protons (δ ~7.5–8.8 ppm), and piperidine protons (δ ~2.8–3.5 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 349.4 [M+H]⁺.

Industrial Scalability and Environmental Considerations

The esterification and SNAr steps are amenable to large-scale production due to:

  • Catalyst Reusability : Solid acid catalysts (e.g., HND230) can be recovered and reused.

  • Solvent Recovery : Toluene and THF are efficiently reclaimed via distillation.

  • Waste Minimization : Aqueous waste is limited to neutralization byproducts, aligning with green chemistry principles .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for modifying bioavailability or enabling further functionalization.

Basic Hydrolysis

Reaction with aqueous NaOH in methanol at room temperature cleaves the ethyl ester group, producing the corresponding carboxylic acid:

<div align="center">
Conditions Reagents Product Yield
NaOH (1 M), MeOH, 5 h, rtEthyl nicotinate →6-(5-carbamoylpyrimidin-2-yl)nicotinic acid72%
</div>

Acidic Hydrolysis

Strong acids (e.g., HCl) can hydrolyze ester groups, though this method is less commonly employed compared to basic conditions due to potential side reactions.

Amidation and Coupling Reactions

The activated carboxylic acid intermediate (post-hydrolysis) participates in amide bond formation with primary or secondary amines.

EDCI/HOBt-Mediated Coupling

A standard protocol involves coupling the carboxylic acid with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

<div align="center">
Conditions Reagents Product Yield
EDCI, HOBt, DMF, rt, 8 hCarboxylic acid + amines →Substituted amides (e.g., 12a–12t )50–85%
</div>

Reduction of the Pyridine Ring

The pyridine ring can undergo hydrogenation to form dihydropyridines or piperidine derivatives, though this requires specialized catalysts.

HMPA-Catalyzed Transfer Hydrogenation

Hexamethylphosphoric triamide (HMPA) facilitates hydride transfer from HSiCl₃ to the pyridine ring:

<div align="center">
Conditions Reagents Product Yield
HMPA, HSiCl₃, CDCl₃, refluxEthyl nicotinate →1,4-Dihydropyridine intermediates69%
</div>

Substitution at the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or arylation reactions with electrophiles.

Alkylation with Alkyl Halides

Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields substituted piperidine derivatives:

<div align="center">
Conditions Reagents Product Yield
K₂CO₃, NMP, rt, 8 hPiperidine + alkyl halide →N-alkylpiperidine derivatives50–81%
</div>

Transesterification

The ethoxycarbonyl group can exchange alkoxy groups under acidic conditions.

Acid-Catalyzed Ester Exchange

Refluxing with alternative alcohols (e.g., methanol) in the presence of H₂SO₄ modifies the ester substituent:

<div align="center">
Conditions Reagents Product Yield
H₂SO₄, ROH, 85 °C, 8 hEthyl ester → methyl esterMethyl nicotinate derivatives>90%
</div>

Diels-Alder Cycloaddition

The pyridine ring can act as a dienophile in cycloaddition reactions.

Reaction with 1,2,3-Triazines

Benzyl 1,2,3-triazine-5-carboxylate reacts with the compound to form fused pyrimidine derivatives:

<div align="center">
Conditions Reagents Product Yield
K₂CO₃, CH₃CN, rt, 8 hBenzyl triazine →Pyrido[2,3-d]pyrimidine derivatives70%
</div>

Scientific Research Applications

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Nicotinate (C₈H₉NO₂)
  • Structure : A simple ester of nicotinic acid (pyridine-3-carboxylic acid) without piperidine substitution.
  • Molecular Weight : 151.16 g/mol .
  • Key Differences : Lacks the piperidine and ethoxycarbonyl groups, resulting in lower molecular complexity and likely reduced binding affinity to targets requiring bulky substituents.
Compound 5g (Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate)
  • Structure : Combines benzimidazole, pyridine, and piperazine groups with ethoxycarbonyl substituents.
  • Bioactivity : Exhibits potent antitubercular activity (MIC = 0.112 μM against MTB-H37Rv) .
  • Key Differences : The benzimidazole core and extended substituents enhance interactions with bacterial targets, unlike the simpler pyridine-piperidine framework of the target compound.
Ethyl 4-(Ethoxycarbonyl)perhydro-2H-pyran-4-carboxylate (11)
  • Structure : A malonic ester derivative with a tetrahydropyran ring.
  • Synthesis Yield : 57% under C-alkylation conditions .
  • Key Differences : The tetrahydropyran ring replaces the piperidine-pyridine system, altering solubility and conformational flexibility.

Key Observations :

  • Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., 5g) often exhibit enhanced solubility due to additional nitrogen atoms, which may improve bioavailability .
  • Ester Groups : Ethoxycarbonyl groups contribute to lipophilicity, impacting membrane permeability. For example, compound 5g’s benzimidazole-ester hybrid enhances antitubercular potency .

Physicochemical Properties

  • LogP and Solubility : Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate likely has a higher LogP than Ethyl nicotinate due to the bulky piperidine substituent, reducing aqueous solubility but improving lipid membrane penetration .

Computational and Docking Insights

  • LUMO Energy : Compounds with lower LUMO energies (e.g., fluoro-substituted acylthioureas) exhibit higher antibacterial activity, suggesting that electronic properties could predict bioactivity for the target compound .
  • Docking Studies : Pyridine-piperidine hybrids may interact with DNA gyrase (PDB: 2XCS) similarly to co-crystallized ligands, though specific data for the target compound are lacking .

Biological Activity

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, explores case studies, and presents data tables to elucidate the compound's biological effects.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a piperidine ring. Its structure can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

This compound exhibits properties typical of piperidine derivatives, which are known for a wide range of biological activities, including anti-inflammatory and analgesic effects.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives. For instance, compounds similar to this compound have shown efficacy in modulating immune responses and reducing inflammation in various models. One study demonstrated that certain piperidine derivatives inhibited the proliferation of regulatory T cells (Tregs), which play a crucial role in inflammation resolution .

Table 1: Summary of Anti-inflammatory Studies on Piperidine Derivatives

Compound NameModel UsedKey FindingsReference
EPPPβCDRat model of inflammationReduced Treg proliferation
Ethyl NicotinateIn vitro cell culturesDecreased cytokine release
Compound 12mChronic hepatic injury modelSuppressed collagen expression

2. Analgesic Properties

Piperidine derivatives have also been investigated for their analgesic properties. In experimental models, these compounds were found to significantly reduce pain responses, suggesting their potential use in pain management therapies.

Case Study 1: Efficacy in Chronic Inflammation

A study involving chronic inflammation induced by dimethylnitrosamine in rats demonstrated that this compound significantly reduced markers of inflammation and fibrosis. The mechanism involved inhibition of collagen prolyl-4-hydroxylase, leading to decreased collagen deposition .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that piperidine derivatives exhibited cytotoxic effects, decreasing cell viability significantly. The results indicated that these compounds could potentially serve as leads for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Cytokine Production : The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Modulation of Treg Activity : By affecting Treg proliferation, it plays a role in regulating immune responses during inflammation.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate to maximize yield and purity?

Methodological Answer: The synthesis typically involves coupling a nicotinate ester with a substituted piperidine derivative. Key steps include:

  • Nitro Reduction: Use palladized charcoal (5% w/w) and 80% hydrazine hydrate under reflux in ethanol, as described for analogous piperidine-nicotinamide derivatives .
  • Amide Coupling: Employ 2-chloronicotinoyl chloride with a piperidine-substituted aniline in dichloromethane and triethylamine at 0°C, followed by column chromatography (EtOAc:PE = 8:1) for purification .
  • Yield Optimization: Ensure stoichiometric control of intermediates and inert atmosphere to prevent side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage: Store in sealed containers at 2–8°C in a dry, ventilated area away from oxidizers and moisture .
  • Spill Management: Absorb spills with inert material (e.g., sand), avoid dust generation, and dispose of as hazardous waste .

Advanced Research Questions

Q. How can rotational isomerism in this compound lead to conflicting NMR data, and how is this resolved?

Methodological Answer:

  • Cause: Restricted rotation around the piperidine-nicotinate bond creates distinct rotamers, splitting signals in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra.
  • Resolution:
    • Perform variable-temperature NMR (e.g., 25–80°C) to coalesce split peaks .
    • Use 2D NMR techniques (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC) to assign overlapping signals .
    • Validate with DFT computational modeling to predict rotamer populations .

Q. What analytical strategies are recommended for identifying and quantifying synthetic impurities in this compound?

Methodological Answer:

  • Impurity Profiling:
    • HPLC-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile) and ESI-MS detection to separate and identify impurities (e.g., des-ethyl or hydrolyzed byproducts) .
    • GC-MS: Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and He carrier gas .
  • Quantification: Apply external calibration curves with impurity reference standards (e.g., 0.1–10 µg/mL range) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting GPCRs or kinase pathways?

Methodological Answer:

  • Core Modifications:
    • Vary the piperidine substituents (e.g., ethoxycarbonyl vs. acetyl) to assess steric/electronic effects on receptor binding .
    • Replace the nicotinate ester with amides or carboxylic acids to modulate solubility and target affinity .
  • Biological Assays:
    • Measure Ki values via competitive radioligand binding assays (e.g., dopamine D2 receptors) using 3H^3 \text{H}-spiperone .
    • Evaluate functional activity in cell-based assays (e.g., cAMP modulation for GPCRs) .

Q. What computational methods are effective in predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools:
    • Use ADMET Predictors (e.g., Schrödinger QikProp) to estimate hepatic microsomal clearance and CYP450 inhibition risks .
    • Perform molecular docking (e.g., AutoDock Vina) to identify potential metabolic hotspots (e.g., ester hydrolysis sites) .
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

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